DBCO-CONH-S-S-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-CONH-S-S-NHS ester, also known as Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester, is a cleavable heterobifunctional linker. It is widely used in bioconjugation and click chemistry applications. This compound contains a dibenzocyclooctyne group, which is known for its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction .
Mechanism of Action
Target of Action
DBCO-CONH-S-S-NHS ester is primarily targeted towards molecules containing azide groups . It is used in the synthesis of antibody-drug conjugates (ADCs) , where the primary targets are specific antigens on the surface of cancer cells .
Mode of Action
The compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is highly specific and efficient, allowing for the creation of stable triazole linkages . The NHS ester part of the molecule reacts with primary amines on biomolecules, facilitating the attachment of the DBCO group .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the SPAAC reaction . This copper-free click chemistry process allows for the specific reaction of the DBCO group with azide-containing molecules . The result is the formation of a stable triazole linkage, which is crucial in the creation of ADCs .
Pharmacokinetics
The compound’s solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody attached to a cytotoxic drug through an ADC linker . The ADCs can specifically target and kill cancer cells, thereby improving the efficacy of cancer treatments .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound can react with primary amine groups and form covalent bonds under mild conditions of neutral or slightly alkaline conditions . It is also recommended to be stored at -20°C, protected from light, and under nitrogen .
Biochemical Analysis
Biochemical Properties
DBCO-CONH-S-S-NHS ester reacts with primary amines on biomolecules . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can interact with enzymes, proteins, and other biomolecules containing Azide groups .
Cellular Effects
It is known that the compound plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), which are designed to target specific cells .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction with primary amines on biomolecules . This reaction is facilitated by a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition . The DBCO group in the compound can bind with molecules containing Azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester involves the functionalization of dibenzocyclooctyne with a cleavable disulfide linker and an activated N-hydroxysuccinimidyl ester. The general synthetic route includes the following steps:
Formation of Dibenzocyclooctyne: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.
Introduction of Disulfide Linker: The dibenzocyclooctyne is then reacted with a disulfide-containing compound to introduce the cleavable disulfide linker.
Activation with N-hydroxysuccinimidyl Ester: Finally, the compound is activated with N-hydroxysuccinimidyl ester to form the final product
Industrial Production Methods
Industrial production of Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click chemistry reaction occurs between the dibenzocyclooctyne group and azide-containing compounds, forming a stable triazole linkage
Cleavage of Disulfide Linker: The disulfide linker can be cleaved under reducing conditions, such as treatment with dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature. No catalyst is required.
Major Products Formed
SPAAC Reaction: Forms a stable triazole linkage between the dibenzocyclooctyne and azide-containing compounds.
Disulfide Cleavage: Results in the separation of the linked molecules, releasing the original dibenzocyclooctyne and the azide-containing compound.
Scientific Research Applications
Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester has a wide range of applications in scientific research:
Bioconjugation: Used to label biomolecules such as proteins, peptides, and antibodies by introducing dibenzocyclooctyne groups onto their surfaces.
Antibody-Drug Conjugates (ADCs): Serves as a cleavable linker in the synthesis of ADCs, allowing for targeted drug delivery.
Click Chemistry: Facilitates copper-free click chemistry reactions for the modification and labeling of biomolecules.
Nanoparticle Functionalization: Used to conjugate peptide antigens onto the surface of nanoparticles for targeted delivery.
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Similar in structure but lacks the cleavable disulfide linker.
Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: Contains a sulfo group for increased water solubility.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Contains a polyethylene glycol (PEG) spacer for increased solubility and reduced steric hindrance.
Uniqueness
Dibenzocyclooctyne-CONH-S-S-N-hydroxysuccinimidyl ester is unique due to its cleavable disulfide linker, which allows for controlled release of conjugated molecules under reducing conditions. This feature makes it particularly useful in applications where reversible conjugation is desired .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGUSKTYYIUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.